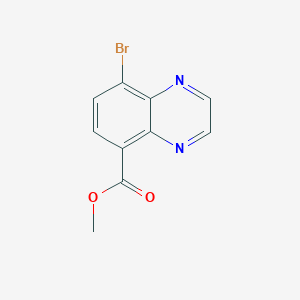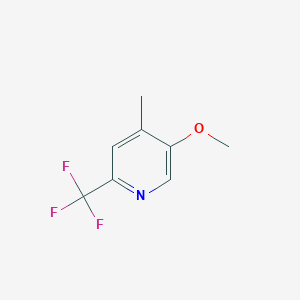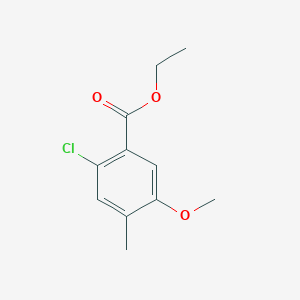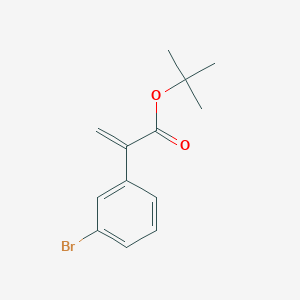
tert-Butyl 2-(3-bromophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(3-bromophenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromophenyl)acrylate typically involves the esterification of 2-(3-bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(3-bromophenyl)acrylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The acrylate moiety can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bond.
Polymerization Reactions: The acrylate group can undergo radical polymerization to form polymers with various properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Michael Addition: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in solvents like toluene or ethyl acetate.
Major Products:
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Addition Products: Compounds with new carbon-carbon or carbon-heteroatom bonds formed at the acrylate moiety.
Polymers: High molecular weight materials with repeating acrylate units.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(3-bromophenyl)acrylate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to modify biomolecules or as a precursor in the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(3-bromophenyl)acrylate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the nucleophile adds to the double bond of the acrylate moiety, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds. In polymerization reactions, the acrylate group undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds:
tert-Butyl Acrylate: Similar in structure but lacks the bromophenyl group. It is used in the production of polymers and copolymers.
2-(3-Bromophenyl)acrylic Acid: The acid form of tert-Butyl 2-(3-bromophenyl)acrylate, used in organic synthesis.
Methyl 2-(3-bromophenyl)acrylate: Similar to this compound but with a methyl ester group instead of a tert-butyl group.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and bromophenyl groups, which impart specific reactivity and properties. The tert-butyl group provides steric hindrance and hydrophobicity, while the bromophenyl group allows for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C13H15BrO2 |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
tert-butyl 2-(3-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3 |
Clé InChI |
QUYNNRIBKGRVLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




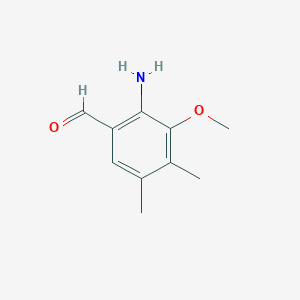


![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)
